
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzyl chloride, and sodium azide.
Formation of Azide Intermediate: Sodium azide is reacted with benzyl chloride to form benzyl azide.
Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with 4-chlorophenol in the presence of a copper catalyst to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies exploring its efficacy against various pathogens and cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: This compound also contains a chlorophenoxy group but differs in the heterocyclic ring structure.
2-Methyl-4-chlorophenoxyacetic acid: This compound is a phenoxyacetic acid derivative with herbicidal properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a plant growth regulator.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
135034-73-0 |
|---|---|
Molekularformel |
C15H12ClN3O |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
4-[(4-chlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-8-15(9-7-12)20-11-13-10-19(18-17-13)14-4-2-1-3-5-14/h1-10H,11H2 |
InChI-Schlüssel |
AFBWANZEWMQYLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)


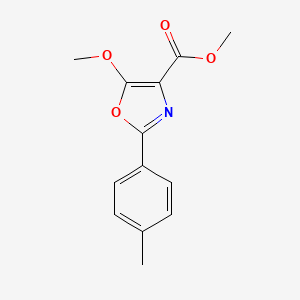
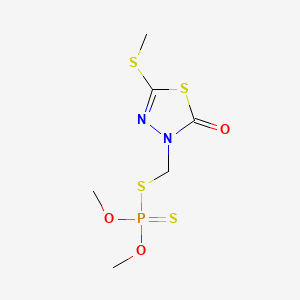
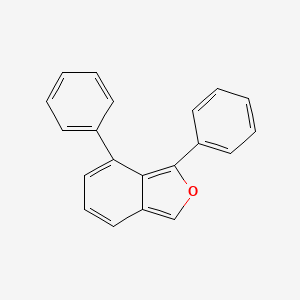
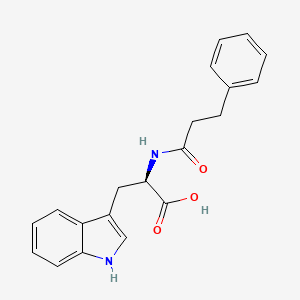
![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)


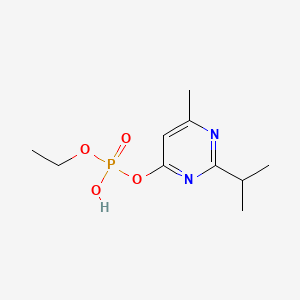

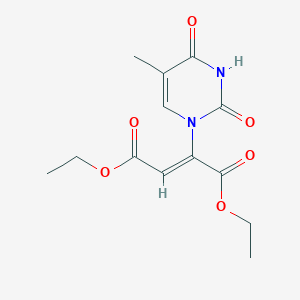
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
